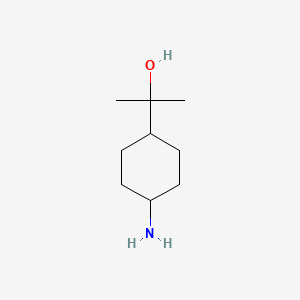

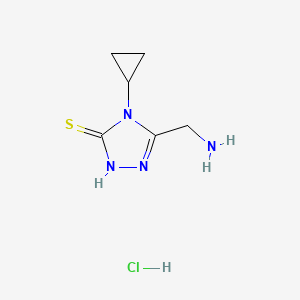

![molecular formula C13H8BrClN2O2S B1523800 5-Bromo-7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine CAS No. 1305325-01-2](/img/structure/B1523800.png)

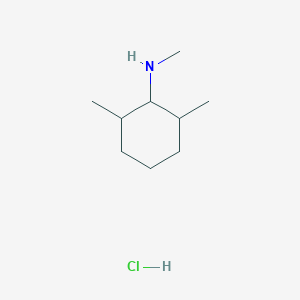

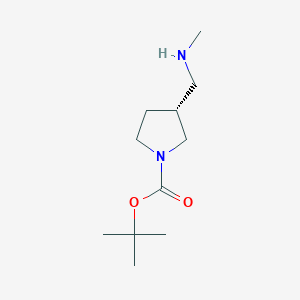

5-Bromo-7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine

説明

“5-Bromo-7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine” is an organic compound. It is a derivative of pyrrolopyridine, which is a heterocyclic compound .

Synthesis Analysis

The synthesis of such compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The molecular structure of “5-Bromo-7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine” can be represented by the InChI code:1S/C12H8BrN3O2S/c13-11-7-16(12-10(11)6-14-8-15-12)19(17,18)9-4-2-1-3-5-9/h1-8H . Chemical Reactions Analysis

The chemical reactions involving “5-Bromo-7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine” could include oxidation, amination, halogenation, and various C–C-bond-formations such as alkenylation, alkynylation, and arylation .科学的研究の応用

-

Catalytic Protodeboronation of Pinacol Boronic Esters

- Scientific Field: Organic Chemistry .

- Application Summary: This research involves the catalytic protodeboronation of alkyl boronic esters using a radical approach . The process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

- Methods of Application: The protodeboronation was achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of a certain compound .

- Results: The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .

-

Suzuki–Miyaura Coupling

- Scientific Field: Organic Chemistry .

- Application Summary: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

- Methods of Application: The Lewis basicity of the ligand determines the reactivity of the boron reagent . For example, BH 3 ·THF > BH 3 ·SMe 2 > BH 3 ·NR 3 .

- Results: The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

-

Reductive Amination

- Scientific Field: Organic Chemistry .

- Application Summary: Reductive amination is a method for the synthesis of amines. This reaction involves the conversion of a carbonyl group to an amine via an intermediate imine .

- Methods of Application: The formyl group into compound 14 was achieved with dimethylamine and sodium triacetoxyborohydride .

- Results: The reaction yielded 87% of the desired product .

-

Reactions at the Benzylic Position

- Scientific Field: Organic Chemistry .

- Application Summary: This research involves reactions at the benzylic position, which is a free radical reaction .

- Methods of Application: NBS stands for N-bromosuccinimide. In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical .

- Results: The succinimidyl radical removes the magenta hydrogen to form succinimide .

-

Reductive Amination

- Scientific Field: Organic Chemistry .

- Application Summary: Reductive amination is a method for the synthesis of amines. This reaction involves the conversion of a carbonyl group to an amine via an intermediate imine .

- Methods of Application: The formyl group into compound 14 was achieved with dimethylamine and sodium triacetoxyborohydride .

- Results: The reaction yielded 87% of the desired product .

-

Reactions at the Benzylic Position

- Scientific Field: Organic Chemistry .

- Application Summary: This research involves reactions at the benzylic position, which is a free radical reaction .

- Methods of Application: NBS stands for N-bromosuccinimide. In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical .

- Results: The succinimidyl radical removes the magenta hydrogen to form succinimide .

Safety And Hazards

“5-Bromo-7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure), particularly affecting the respiratory system .

将来の方向性

The future directions for “5-Bromo-7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine” and similar compounds could involve further exploration of their synthesis, properties, and applications in organic chemistry. The Suzuki–Miyaura coupling and other reactions involving organoboron reagents are areas of ongoing research .

特性

IUPAC Name |

1-(benzenesulfonyl)-5-bromo-7-chloropyrrolo[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClN2O2S/c14-11-8-9-6-7-17(12(9)13(15)16-11)20(18,19)10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDUFAOLROHWSPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=NC(=C32)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-7-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

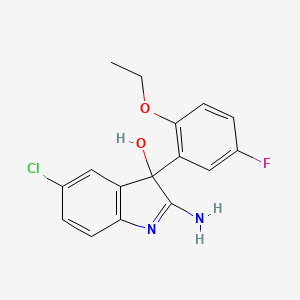

![2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride](/img/structure/B1523733.png)